An In-Depth Technical Guide to the Physical Properties of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
An In-Depth Technical Guide to the Physical Properties of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note from the Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a unique confluence of properties—lipophilicity, metabolic stability, and potent electronic effects—that can profoundly influence a molecule's biological activity and material characteristics. Among the myriad of fluorinated building blocks, Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate stands out as a versatile intermediate. Its pyrimidine core is a privileged structure in pharmacologically active agents, while the trifluoromethyl and methyl ester functionalities provide orthogonal handles for synthetic diversification.
This guide is crafted not merely as a datasheet, but as a comprehensive technical resource for the laboratory professional. We will delve into the core physical properties of this compound, grounding our discussion in both established data and the practical methodologies for their verification. The causality behind experimental choices and the inherent self-validating nature of robust analytical techniques are central themes. By understanding the foundational physicochemical characteristics of this molecule, researchers can better predict its behavior in synthetic transformations, formulation studies, and biological assays, thereby accelerating the pace of discovery and innovation.
Core Molecular and Physical Properties
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a crystalline solid at ambient temperature, a physical state that dictates its handling and dissolution characteristics in a laboratory setting. A comprehensive summary of its key physical properties is presented below, compiled from available commercial data and predictive models. It is pertinent to note that while two CAS numbers, 608515-90-8 and 608517-17-5 , are sometimes associated with this compound, the former is more frequently cited in commercial listings.
| Property | Value | Source / Method |
| CAS Number | 608515-90-8 | (Primary) |
| Molecular Formula | C₇H₅F₃N₂O₂ | - |
| Molecular Weight | 206.12 g/mol | - |
| Appearance | White crystalline powder | Commercial Supplier Data |
| Melting Point | Approx. 70-75 °C | Commercial Supplier Data |
| Boiling Point | 174.8 ± 40.0 °C (at 760 mmHg) | Predicted[1] |
| Density | 1.445 ± 0.06 g/cm³ | Predicted[1] |
| Solubility | Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate) | Commercial Supplier Data |
The trifluoromethyl group significantly influences the molecule's electron density and crystal packing, contributing to its solid nature and relatively moderate melting point for a molecule of its size. The predicted boiling point suggests that while distillation is a feasible purification method, it would require reduced pressure to prevent thermal decomposition, a common consideration for highly functionalized organic molecules.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is the bedrock of chemical identification and purity verification. For a novel or specialized compound like Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, a multi-technique approach is essential for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular skeleton.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the methyl ester protons and the two aromatic protons on the pyrimidine ring. The chemical shifts of the pyrimidine protons will be influenced by the electron-withdrawing effects of both the trifluoromethyl group and the carboxylate.
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¹³C NMR: The carbon spectrum will reveal signals for all seven carbon atoms. The trifluoromethyl carbon will appear as a characteristic quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the ester will be observed in the typical downfield region.
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¹⁹F NMR: This experiment is crucial for confirming the presence and integrity of the trifluoromethyl group. A single sharp resonance is expected, as all three fluorine atoms are chemically equivalent.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is expected to be dominated by:
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A strong absorption band around ~1750 cm⁻¹ , characteristic of the C=O stretching vibration of the ester group.
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Strong, complex absorption bands in the region of ~1300-1100 cm⁻¹ , which are indicative of C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its structure. For this compound, a high-resolution mass spectrometry (HRMS) analysis would be expected to yield a molecular ion peak corresponding to the exact mass of C₇H₅F₃N₂O₂.
Experimental Protocols for Property Determination
To ensure the quality and consistency of research, it is often necessary to experimentally verify the physical properties of key reagents. The following section provides detailed, self-validating protocols for the determination of the primary physical characteristics of a solid compound like Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new or unverified batch of a solid chemical reagent is outlined below. This workflow ensures that each step builds upon the last, providing a comprehensive and validated profile of the material.
Step-by-Step Methodologies
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Causality: The melting point is a highly sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. This method provides a precise temperature range over which the solid-to-liquid phase transition occurs.
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Methodology:
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Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
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Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the solid into a dense column of 2-3 mm in height.
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Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
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Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate. Allow the apparatus to cool.
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Accurate Determination: For an accurate measurement, begin heating at a rate of ~10 °C/min until the temperature is ~15 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C/min.
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Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
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Self-Validation: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity. A broad or depressed range suggests the presence of impurities. The measurement should be repeated at least twice to ensure reproducibility.
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Causality: Understanding a compound's solubility profile is critical for selecting appropriate solvents for reactions, purifications (e.g., recrystallization), and analytical techniques like NMR. The "like dissolves like" principle is a guiding tenet.
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Methodology:
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Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane).
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Sample Addition: To a series of small, labeled vials, add approximately 10-20 mg of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.
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Solvent Addition: To each vial, add 1 mL of a test solvent.
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Agitation: Cap the vials and agitate them vigorously (e.g., using a vortex mixer) for 1-2 minutes at a controlled ambient temperature.
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Observation: Visually inspect each vial for the presence of undissolved solid. Classify the solubility as:
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Soluble: No solid particles are visible.
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Partially Soluble: Some solid has dissolved, but undissolved particles remain.
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Insoluble: The solid appears largely unaffected.
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Self-Validation: The consistency of solubility across solvents of similar polarity (e.g., solubility in both ethyl acetate and dichloromethane but insolubility in water and hexane) provides a logical and self-consistent dataset.
Synthesis and Reactivity Insights
While a detailed, step-by-step synthesis protocol for Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate from a primary literature source remains elusive in readily available databases, its structure suggests a logical synthetic pathway rooted in established heterocyclic chemistry. A plausible retrosynthetic analysis is presented below.
The synthesis of 2-substituted pyrimidine-5-carboxylic esters often involves the condensation of an amidine with a three-carbon electrophilic building block.[2] In this case, trifluoroacetamidine would serve as the source of the C2-substituted pyrimidine nitrogen framework. The methyl ester can be introduced either as part of the C3 building block or by esterification of the corresponding carboxylic acid precursor.
The trifluoromethyl group renders the C2 position of the pyrimidine ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution if a suitable leaving group were present. The methyl ester provides a handle for hydrolysis to the carboxylic acid, which can then be converted to amides or other derivatives, highlighting the compound's utility as a versatile synthetic intermediate.
Safety and Handling
As a fluorinated heterocyclic compound, Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate should be handled with appropriate care in a laboratory setting. While specific toxicology data for this compound is not widely available, data for related structures, such as 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, indicate that it may be harmful if swallowed and can cause skin and eye irritation.[3]
Recommended Handling Procedures:
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Always handle the compound in a well-ventilated fume hood.
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Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of the powder and prevent contact with skin and eyes.
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In case of accidental contact, wash the affected skin area thoroughly with soap and water, and flush eyes with copious amounts of water for at least 15 minutes.
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Store the compound in a tightly sealed container in a cool, dry place.
References
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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ChemBK. (n.d.). 5-Pyrimidinemethanol, 2-(trifluoromethyl)-. Retrieved from [Link]
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. DOI: 10.1055/s-2002-25767
Sources
- 1. Methyl pyrimidine-5-carboxylate | C6H6N2O2 | CID 253902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 3. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]
